4-Bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3O2S/c8-3-1-4(7(11,12)13)6(5(9)2-3)16(10,14)15/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAIPHWHLUYMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-2-chloro-6-(trifluoromethyl)benzene. This reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent under controlled conditions . The reaction is usually performed at ambient temperature to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
4-Bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide compounds.
Biology: It is employed in the modification of biomolecules for studying protein functions and interactions.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its ability to modify functional groups in organic molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The reactivity and applications of sulfonyl chlorides are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Key Properties of 4-Bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl Chloride and Analogs
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The target compound’s bromine, chlorine, and trifluoromethyl groups significantly enhance the electrophilicity of the sulfonyl chloride group compared to analogs like 4-(trifluoromethyl)benzenesulfonyl chloride . This makes it more reactive in nucleophilic substitution reactions, such as forming sulfonamides or sulfonate esters .
- Stability: The 3-(trifluoromethyl)benzenesulfonyl chloride requires refrigeration (0–6°C), suggesting that sulfonyl chlorides with trifluoromethyl groups are thermally sensitive. The target compound may exhibit similar or stricter storage requirements due to its higher halogen content .
Biological Activity
4-Bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound notable for its diverse applications in organic synthesis and biological research. This compound exhibits significant biological activity, particularly as a reagent in the modification of biomolecules and the development of pharmaceuticals. This article reviews its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H3BrClF3O2S
- Molecular Weight : 303.52 g/mol
- Structure : Characterized by a sulfonyl chloride group attached to a brominated and chlorinated aromatic ring with a trifluoromethyl substituent.
The biological activity of this compound primarily stems from its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, which can interact with various biological targets.
Biological Applications
-
Antimicrobial Activity :
- Compounds derived from this compound have shown promising antibacterial properties against Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.39 to 3.12 mg/L against these strains .
-
Protein Modification :
- The compound is utilized in the modification of proteins to study their functions and interactions. It allows for the selective labeling of amino acids, facilitating the investigation of protein dynamics and interactions in biological systems.
-
Synthesis of Bioactive Molecules :
- It serves as a precursor in synthesizing various biologically active molecules, including pharmaceuticals targeting specific enzymes or receptors.
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of sulfonamide derivatives synthesized from this compound, researchers found that certain derivatives displayed significant activity against both MSSA and MRSA strains, with MIC values comparable to established antibiotics like linezolid .
| Compound | Target Bacteria | MIC (mg/L) |
|---|---|---|
| Derivative A | MSSA | 0.39 |
| Derivative B | MRSA | 0.78 |
| Linezolid | MSSA | 1 |
| Linezolid | MRSA | 2 |
Case Study 2: Protein Interaction Studies
Another research project focused on using this compound for protein labeling to investigate enzyme interactions involved in metabolic pathways. The study demonstrated that the introduction of sulfonamide groups could modulate enzyme activity, providing insights into metabolic regulation mechanisms.
Comparison with Similar Compounds
The unique combination of bromine, chlorine, and trifluoromethyl groups in this compound distinguishes it from similar compounds like 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride. This distinct structure contributes to its specific reactivity and stability, making it particularly useful for specialized synthetic applications.
| Compound | Structure | Notable Activity |
|---|---|---|
| This compound | Structure | High antibacterial activity |
| 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | Structure | Moderate antibacterial activity |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-Bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonation of the parent aromatic ring followed by halogenation. For example, bromination and chlorination steps are optimized using controlled stoichiometry of Br₂ and Cl₂ under inert conditions to avoid over-substitution. Purity (>95%) is achieved via recrystallization in non-polar solvents (e.g., hexane) or column chromatography using silica gel and dichloromethane/ethyl acetate gradients . Intermediate characterization by NMR (¹H/¹³C) and mass spectrometry ensures correct functionalization .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to its corrosive nature and reactivity with water (releasing toxic gases like HCl and SO₂), handling requires:
- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and acid-resistant lab coats .
- Ventilation : Use fume hoods for all procedures.
- Storage : In moisture-free, airtight containers under nitrogen at 0–6°C to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Q. Which analytical techniques are essential for structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Resolves crystal packing and stereochemistry. Use SHELX software for refinement, particularly SHELXL for small-molecule structures .
- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl groups (δ ~ -60 to -70 ppm), while ¹H NMR confirms aromatic substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 292.42) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported synthesis yields or purity?
- Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., temperature, catalyst loadings). Systematic Design of Experiments (DoE) can optimize parameters:
- Factor Screening : Test brominating agents (e.g., NBS vs. Br₂) and sulfonation catalysts (e.g., AlCl₃ vs. FeCl₃).
- Purity Analysis : Compare HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis to trace impurities (e.g., residual halides) .
Q. What reaction mechanisms dominate its use in nucleophilic substitutions?
- Methodological Answer : The sulfonyl chloride group undergoes nucleophilic attack (e.g., by amines or alcohols) via a two-step mechanism:
Formation of a tetrahedral intermediate after nucleophile addition to the electrophilic sulfur.
Elimination of Cl⁻ to yield sulfonamides or sulfonate esters.
- Kinetic Studies : Monitor reaction progress using in situ IR spectroscopy (S=O stretch at ~1370 cm⁻¹) .
Q. How can computational modeling predict its reactivity or stability?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models transition states for sulfonation reactions. Key parameters include Fukui indices (electrophilicity) and HOMO-LUMO gaps .
- Hydrolysis Stability : Molecular dynamics simulations (e.g., GROMACS) assess moisture sensitivity by tracking H₂O diffusion into the crystal lattice .
Q. What strategies enable selective functionalization of the aryl bromide moiety?
- Methodological Answer :
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts (e.g., Pd(PPh₃)₄) substitutes Br with aryl/vinyl groups. Use microwave-assisted heating (120°C, 30 min) for faster kinetics .
- Protection/Deprotection : Temporarily protect the sulfonyl chloride with tert-butyldimethylsilyl groups to direct bromine reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
